molecular formula C22H21N3O3 B2838236 4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide CAS No. 526190-65-8

4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No.: B2838236
CAS No.: 526190-65-8
M. Wt: 375.428
InChI Key: MDVJCYYYXNJPJP-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide is a complex organic compound that features a furan ring, a piperazine ring, and a diphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide typically involves the reaction of furan-2-carbonyl chloride with N,N-diphenylpiperazine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can yield furan-2-methanol derivatives .

Scientific Research Applications

4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide is unique due to its combination of a furan ring, a piperazine ring, and a diphenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications .

Properties

IUPAC Name

4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-21(20-12-7-17-28-20)23-13-15-24(16-14-23)22(27)25(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVJCYYYXNJPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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